4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine
Description
Properties
IUPAC Name |
4-(5-methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-10-20(11-13(2)22-12)17-15(21-3)9-18-16(19-17)14-7-5-4-6-8-14/h4-9,12-13H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAMHKGBMFMSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC=C2OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine involves several steps, typically starting with the preparation of the pyrimidinyl intermediate. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of compounds similar to 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine as anticancer agents. For instance, a related compound, NVP-BGJ398, has shown significant antitumor activity in preclinical models. It targets fibroblast growth factor receptors (FGFRs), which are implicated in various cancers . The structural similarity suggests that this compound may exhibit similar properties.
1.2 Gastrointestinal Treatments
This compound is also linked to the synthesis of benzimidazole derivatives, which are known for their role in treating gastrointestinal disorders. For example, the synthesis of Omeprazole, a proton pump inhibitor used for gastric acid-related conditions, involves intermediates that share structural features with this compound . This suggests potential applications in developing new gastrointestinal therapies.
Agricultural Chemistry Applications
2.1 Pesticide Development
The 2,6-dimethylmorpholine moiety is recognized for its utility in synthesizing pesticides and herbicides. The compound can serve as an intermediate in the production of various agrochemicals that target specific pests and diseases in crops . The ability to modify the pyrimidine ring further enhances its applicability in developing selective herbicides.
Materials Science Applications
3.1 Polymer Chemistry
The unique structure of this compound allows it to be explored as a monomer in polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance . Research into its polymerization behavior is ongoing, with promising results indicating potential industrial applications.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups play a crucial role in its binding affinity and reactivity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
- The 2-phenyl group in the target compound may improve lipophilicity and π-π stacking interactions, contrasting with the 4-fluorophenyl group in the analog from , which could enhance bioavailability . Fused Ring Systems: The chloropyrido group in the compound from introduces a planar, aromatic system that may enhance DNA intercalation (relevant in anticancer research) but reduces solubility .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~315–320 g/mol, estimated) is higher than 4-(4,6-dichloropyrimidin-2-yl)morpholine (245.10 g/mol), which may affect membrane permeability .
- Acid Dissociation Constant (pKa) : The morpholine ring (pKa ~2.2–2.5 predicted in ) suggests moderate basicity, influencing protonation states under physiological conditions .
Research Findings and Limitations
Biological Activity
Chemical Structure and Properties
Molecular Formula: C16H20N4O
Molecular Weight: 284.36 g/mol
IUPAC Name: 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine
The structure of this compound includes a morpholine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The presence of a pyrimidine moiety contributes to its potential activity against various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research has shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Analysis
In vitro studies conducted on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated that the compound reduced cell viability significantly at concentrations of 10 µM and above. The following table summarizes the findings:
| Concentration (µM) | MCF-7 Cell Viability (%) | HCT116 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 1 | 90 | 92 |
| 10 | 60 | 65 |
| 50 | 30 | 35 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Research Findings
A study assessing the antimicrobial efficacy of similar morpholine derivatives found that they exhibited minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli. The summarized MIC values are presented below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease processes. Compounds with similar structures have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
Enzyme Activity Assay Results
In enzyme assays, This compound exhibited competitive inhibition against COX with an IC50 value of approximately 15 µM.
Q & A
Q. What are the recommended synthetic pathways for 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, pyrimidine derivatives are often synthesized via condensation of substituted aldehydes with amines, followed by cyclization. A critical step is the introduction of the methoxy group at the 5-position, which requires careful control of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., acetonitrile or ethyl acetate) to avoid side reactions .
- Purification Strategies :
- Recrystallization : Use solvent systems like acetonitrile or petroleum ether/ethyl acetate mixtures to isolate high-purity crystals .
- Chromatography : Employ silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate 3:1) for intermediates.
- Table 1 : Key Reaction Parameters
| Step | Reaction Type | Solvent | Temperature (°C) | Purification Method |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Acetonitrile | 70 | Filtration |
| 2 | Cyclization | Ethyl acetate | 25 | Recrystallization |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., Cl···N halogen bonds) to validate 3D structure .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., methanol:water 70:30) to assess purity (>98%) .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the design of novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:
- Reaction Optimization : Use software like Gaussian or ORCA to simulate nucleophilic attack energetics, reducing trial-and-error experimentation .
- Data Integration : Apply machine learning to correlate computed activation energies with experimental yields, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) .
- Table 2 : Computational vs. Experimental Yield Comparison
| Derivative | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| A | 78 | 72 |
| B | 65 | 68 |
Q. What experimental strategies address discrepancies between computational predictions and empirical data in reaction yield optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., temperature, stoichiometry). For instance, a 2 factorial design can identify interactions between catalyst concentration and solvent polarity .
- Cross-Validation : Combine HPLC analysis with mass spectrometry to detect unanticipated byproducts (e.g., dimerization) that DFT models may overlook .
Q. How does the morpholine ring's stereochemistry influence the compound's physicochemical properties, and what methods determine this?
- Methodological Answer :
- Stereochemical Impact : The (2R,6S)-configuration affects solubility and bioavailability. For example, axial methyl groups increase steric hindrance, reducing metabolic degradation .
- Analytical Techniques :
- Chiral HPLC : Use a Chiralpak column with n-hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration .
Data Contradiction Analysis
- Case Study : Discrepancies in melting points (e.g., predicted 313–315 K vs. observed 354–356 K) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorph transitions and refine crystallization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
